molecular formula C42H54O2 B1311831 Cholesteryl 9-anthracenecarboxylate CAS No. 2641-40-9

Cholesteryl 9-anthracenecarboxylate

Cat. No.: B1311831
CAS No.: 2641-40-9
M. Wt: 590.9 g/mol
InChI Key: FMGWOPYZVAWWNP-SKWQCYOWSA-N
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Description

Cholesteryl 9-anthracenecarboxylate, also known as 9-Anthracenecarboxylic acid cholesteryl ester, is a cholesteryl derivative of anthracene-9-carboxylic acid . It is widely used in scientific research due to its unique fluorescence properties and ability to interact with biological systems.


Molecular Structure Analysis

The molecular formula of this compound is C42H54O2 . It has a molecular weight of 590.88 . The molecule contains a total of 104 bonds, including 50 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, and 1 ester .


Physical And Chemical Properties Analysis

This compound is a fluorescent compound with an excitation wavelength (λex) of 380 nm and an emission wavelength (λem) of 457 nm in ethanol . It has a melting point of 196-197°C . It is soluble in DMF and acetonitrile .

Scientific Research Applications

Photoinduced Mechanical Properties

Cholesteryl 9-anthracenecarboxylate and related molecules like 9-anthracenecarboxylic acid demonstrate significant potential in the field of photoinduced mechanical changes. For example, the reversible photoinduced twisting of molecular crystal microribbons of 9-anthracenecarboxylic acid, which can repeatedly change shape under light irradiation, highlights potential applications in photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011). Fluorinated derivatives of 9-anthracene carboxylic acid have also been synthesized, showing varying photomechanical properties and potential for improved solid-state photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).

Photophysical and Fluorescence Properties

This compound derivatives exhibit interesting photophysical properties. The fluorescence and energy transfer properties of heterometallic lanthanide-titanium oxo clusters coordinated with anthracenecarboxylate ligands have been studied, revealing significant insights into the fluorescence properties of these compounds (Wang, Su, Yu, Zhao, Qian, Zhu, & Dai, 2015). Moreover, cholesteryl-based triplet energy acceptors derived from 9,10-diphenylanthracene have been developed, showing potential in photoupconversion in hydrophilic media (Yun, Isokuortti, Laaksonen, Durandin, & Ayitou, 2021).

Antimicrobial Activity

Silver(I) complexes of 9-anthracenecarboxylic acid have demonstrated notable antimicrobial activities, particularly effective against fungal cells, indicating a potential application in the development of antimicrobial agents (Mccann, Curran, Ben-Shoshan, McKee, Tahir, Devereux, Kavanagh, Creaven, & Kellett, 2012).

Therapeutic Applications

While information directly related to this compound was limited, its derivatives and related compounds have shown potential in therapeutic applications. For instance, enhanced efficacy of folate-incorporated cholesteryl doxorubicin liposomes in cancer cell targeting has been reported (Choi, Park, Seu, & Doh, 2021).

Chemical and Physical Properties

Studies on the melting points and enthalpies of fusion of anthracene and its derivatives, including 9-anthracenecarboxylic acid, provide valuable information on the fusion thermodynamics of these compounds, which is crucial for their application in various fields (Goldfarb & Külaots, 2010).

Safety and Hazards

Cholesteryl 9-anthracenecarboxylate is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

Cholesteryl 9-anthracenecarboxylate, due to its unique fluorescence properties, has potential for future research in the study of biological membranes . Additionally, research in reverse cholesterol transports (RCT) reveals that the regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs .

Mechanism of Action

Target of Action

Cholesteryl 9-anthracenecarboxylate primarily targets the Cholesteryl Ester Transfer Proteins (CETP) . CETP regulates plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . Increased CETP activity is a major determinant of low HDL-cholesterol .

Mode of Action

This compound interacts with its targets, the CETP, through a process known as charge-assisted hydrogen bonding . This interaction results in the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . This pathway involves the synthesis of cholesterol through the mevalonate pathway . The compound’s interaction with CETP mediates feedback control of cholesterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in dmf and acetonitrile , which may influence its bioavailability.

Result of Action

The interaction of this compound with CETP results in the transfer of cholesteryl esters among lipoproteins . This can lead to changes in the levels of HDL, LDL, and VLDL cholesterol in the plasma . The compound has also been used as a fluorescent probe for studying biological membranes .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature . For instance, the compound has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Its storage temperature is also crucial for maintaining its stability .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWOPYZVAWWNP-SKWQCYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437793
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-40-9
Record name Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2641-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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